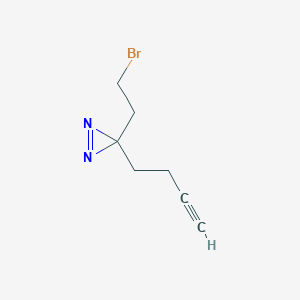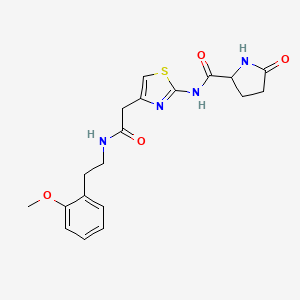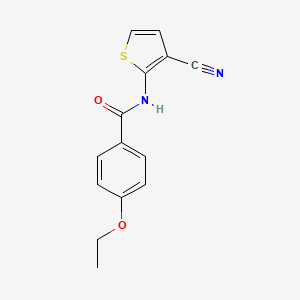
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as amides. Amides are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the case of “this compound”, the amide group is part of a larger molecule that also includes a thiophene ring and an ethoxy group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring would be a cyano group (-CN), an ethoxy group (-OCH2CH3), and an amide group (-CONH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Structural Analysis
Research into N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide and related compounds has explored their synthesis, molecular structure, and potential applications in various fields. One study focused on the synthesis and structural characterization of closely related arylamides, revealing insights into molecular conformations and hydrogen bonding patterns, which are crucial for understanding the chemical behavior and reactivity of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Anticancer Activity
A significant application of cyanothiophene-based compounds, similar to this compound, is in the development of anticancer agents. Huang et al. (2020) synthesized and evaluated the antiproliferative activity of a compound against various cancer cell lines, showing promising anticancer activity. This highlights the potential of such compounds in the design of new therapeutic agents for cancer treatment (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
Antioxidant Properties
Another study by Losada-Barreiro et al. (2020) synthesized a new cyanothiophene-based phenolic compound and evaluated its antioxidant activity. The research demonstrated that the compound exhibits significant antioxidant properties, suggesting its utility in protecting lipid-based systems such as biomembranes from oxidative stress (Losada-Barreiro, Sova, Mravljak, Saso, & Bravo-Díaz, 2020).
Organic Solar Cells
In the field of renewable energy, cyanothiophene-based compounds are being explored for their application in organic solar cells. Ni et al. (2015) designed acceptor-donor-acceptor small molecules incorporating cyanothiophene units, achieving a power conversion efficiency of over 8%. This research underscores the potential of these compounds in improving the efficiency of organic solar cells (Ni, Li, Liu, Wan, Feng, Kan, Zhang, Zhang, & Chen, 2015).
Photocatalytic Reactions
The use of cyclometalated complexes of related compounds for catalytic reactions has been investigated, showing that these complexes can serve as catalysts in the C–H bond functionalization reactions, offering a mild, practical, and high-yielding process for the synthesis of valuable chemical products (Zhou, Li, Li, Song, & Wang, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide” would depend on its potential applications. If it has medicinal properties, it might be studied for its potential use in treating diseases. If it has interesting chemical properties, it might be studied for its potential use in chemical reactions .
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFKZXRLSUBIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)
![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)
![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)
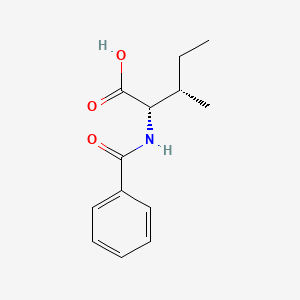

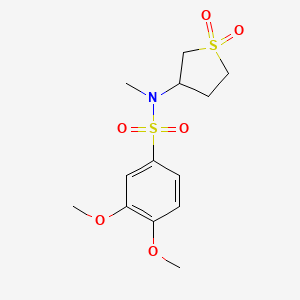

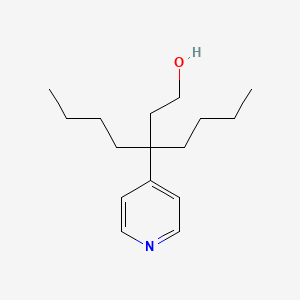
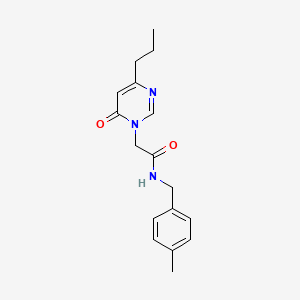
![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)
![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)
